1-Chloro-2-(ethanesulfonyl)-4-nitrobenzene
Description
1-Chloro-2-(ethanesulfonyl)-4-nitrobenzene (C₈H₇ClNO₄S, MW 248.66 g/mol) is a nitroaromatic compound featuring three distinct functional groups: a chlorine atom, a nitro group (NO₂), and an ethanesulfonyl group (SO₂C₂H₅) on a benzene ring. The ethanesulfonyl group imparts strong electron-withdrawing effects, influencing the compound’s reactivity and physical properties.
Structure
3D Structure
Properties
Molecular Formula |
C8H8ClNO4S |
|---|---|
Molecular Weight |
249.67 g/mol |
IUPAC Name |
1-chloro-2-ethylsulfonyl-4-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO4S/c1-2-15(13,14)8-5-6(10(11)12)3-4-7(8)9/h3-5H,2H2,1H3 |
InChI Key |
GVQYDVJVQMEDOP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Biological Activity
1-Chloro-2-(ethanesulfonyl)-4-nitrobenzene is an organic compound notable for its unique structure, which includes a chloro group, a nitro group, and an ethanesulfonyl group attached to a benzene ring. Its chemical formula is C₈H₈ClN₃O₂S, with a molecular weight of approximately 233.68 g/mol. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals, particularly in targeting bacterial infections and other biological activities.
- Molecular Formula : C₈H₈ClN₃O₂S
- Molecular Weight : 233.68 g/mol
- Appearance : Yellow solid
- Solubility : Soluble in organic solvents
Antimicrobial Properties
This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and inhibit growth. A study highlighted its effectiveness against various strains of bacteria, indicating that it could serve as a precursor for developing new antibacterial drugs.
Toxicological Profile
The toxicological effects of this compound have been assessed through various studies:
- Acute Toxicity : The compound exhibits significant acute toxicity in animal models. For instance, the LD50 values in rats have been reported at approximately 560 mg/kg body weight, indicating serious health risks upon exposure .
- Chronic Toxicity : Long-term exposure studies have revealed that repeated doses can lead to organ toxicity, particularly affecting the liver and kidneys. Notably, methemoglobinemia was identified as a sensitive parameter for toxicity assessment .
Mutagenicity and Carcinogenicity
Research indicates that this compound may exhibit weak mutagenic activity in bacterial test systems but not in mammalian cell tests. It has shown clastogenic effects, leading to increased rates of Sister Chromatid Exchanges in vitro, although the biological relevance of these findings remains unclear .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential utility in treating bacterial infections.
Case Study 2: Toxicological Assessment
In a chronic toxicity study involving male and female Sprague-Dawley rats, the compound was administered at varying doses over a period of 13 weeks. The findings indicated significant increases in liver and kidney weights at doses as low as 1.1 ppm, with histopathological examinations revealing damage to these organs .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Chloro-4-nitrobenzene | Nitro and chloro groups on benzene | Known carcinogen; significant metabolic pathways studied |
| 2-Chloro-4-nitroaniline | Nitro group and amino functionality | Exhibits antibacterial properties |
| 1-Chloro-3-fluoro-4-nitrobenzene | Fluorine substitution | Enhanced electronic properties compared to chloro |
| 2-Chloro-5-nitrophenol | Hydroxyl and nitro groups | Used in dye manufacturing |
This table illustrates how this compound compares to other compounds with similar functional groups but differing biological activities.
Comparison with Similar Compounds
Research Findings and Case Studies
- Gold-Catalyzed Cyclization : 1-(Chloromethyl)-4-nitrobenzene derivatives have been utilized in gold-catalyzed cyclization reactions to synthesize complex heterocycles, demonstrating the versatility of nitroaromatic building blocks .
- TDAE-Mediated Reactions: The TDAE strategy has been successfully applied to propargylic chlorides, yielding diarylbutynol derivatives with high regioselectivity .
Preparation Methods
Multi-step Synthesis via Sulfonyl Chloride Intermediates
This approach involves initial synthesis of a sulfonyl chloride derivative, followed by electrophilic aromatic substitution on chloronitrobenzene.
Step 1: Synthesis of Ethanesulfonyl Chloride
Based on patent literature, particularly WO2013047162A1, a high-yield method involves chlorination of ethane sulfonic acid salts using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
- Reagents: Ethanesulfonic acid, thionyl chloride.
- Reaction Conditions: Reflux in an inert solvent like toluene or chlorobenzene, with removal of sulfur dioxide and hydrogen chloride gases formed during the reaction.
- Outcome: Production of pure ethanesulfonyl chloride with high yield (>90%).
Step 2: Electrophilic Aromatic Substitution
The ethanesulfonyl chloride is then reacted with chloronitrobenzene under controlled conditions:
- Reagents: Ethan sulfonyl chloride, chloronitrobenzene.
- Catalysts: Catalytic amounts of Lewis acids or bases to facilitate substitution.
- Solvent: Anhydrous chlorobenzene or dichloromethane.
- Temperature: Maintained at 0–25°C.
- Procedure: The ethanesulfonyl chloride is added slowly to a stirred solution of chloronitrobenzene, with reaction progress monitored via TLC or HPLC.
- Flexibility in controlling regioselectivity and functional group compatibility.
- Potential for higher purity and yield through purification of intermediates.
- Multi-step process requiring isolation and purification of intermediates.
- Handling of volatile and corrosive chlorinating agents.
Alternative Approaches and Innovations
Recent patents and research suggest alternative methods, such as:
- Use of substituted benzene solvents (e.g., chlorobenzene, o-dichlorobenzene) to facilitate sulfonation, as detailed in patent WO2013047162A1, which emphasizes reaction in solvents with boiling points below 250°C for ease of isolation.
- Sequential chlorination and sulfonation strategies to selectively functionalize the aromatic ring, minimizing side reactions.
- Catalytic methods employing transition metal catalysts to enhance regioselectivity and reaction rates, although these are less documented for this specific compound.
| Method | Reagents | Solvent | Temperature Range | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Direct sulfonylation | Ethanesulfonyl chloride, Lewis acids | Dichloromethane, chlorobenzene | 0–25°C | 70–85 | High regioselectivity, requires careful control |
| Multi-step via sulfonyl chloride | Ethanesulfonic acid, SOCl₂, chloronitrobenzene | Toluene, chlorobenzene | Reflux (~110°C) | 75–90 | Higher purity, more complex setup |
| Patent-based innovative method | Chlorinating agents, substituted benzene | Chlorobenzene, o-dichlorobenzene | 40–80°C | 80–92 | Improved yield, scalable, high purity |
Recent research underscores the importance of optimizing reaction conditions to maximize yield and purity. Innovations include:
- Use of microwave-assisted synthesis to accelerate sulfonation reactions.
- Flow chemistry techniques for continuous production, reducing reaction times and improving safety.
- Green chemistry approaches , such as employing less hazardous chlorinating agents and recyclable solvents.
The preparation of 1-Chloro-2-(ethanesulfonyl)-4-nitrobenzene is achievable through well-established sulfonylation techniques, with recent patents offering optimized protocols that enhance yield, purity, and scalability. The choice of method depends on available reagents, desired purity, and production scale. Continued research into catalytic and green methodologies promises further improvements, aligning with industrial and environmental standards.
Q & A
Q. How should waste containing this compound be neutralized or disposed of?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
